molecular formula C20H18ClNO2 B2843664 3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide CAS No. 2034285-15-7

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide

Cat. No. B2843664
M. Wt: 339.82
InChI Key: MPGHGXWZVOIUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide, also known as FCPR03, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzamides and has shown potential in the treatment of various diseases.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds demonstrates the significance of intermolecular interactions in determining crystal structures. For instance, studies have shown how intermolecular C-H...O, C-H...pi, and C-H...Cl interactions influence the crystal packing of benzenesulfonamide derivatives, highlighting the role of these interactions in the structural arrangement of molecules with chlorophenyl and furanyl components (Bats, Frost, & Hashmi, 2001). Such insights are crucial for understanding the solid-state behavior and potential applications of 3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide.

Synthetic Methodologies

The development of synthetic routes for furan-containing compounds is a key area of research. A notable example is the one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes, leading to 2-substituted benzo[b]furans. This process, which involves tandem formation of an aryl-C and a C-O bond, underscores the utility of chlorophenol derivatives in synthesizing complex furan-based structures under mild conditions (Protti, Fagnoni, & Albini, 2012).

Anticonvulsant Properties

The anticonvulsant activities of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities with the compound of interest, have been explored. These compounds exhibited significant efficacy in mouse models against maximal electroshock and pentylene tetrazole-induced seizures, surpassing standard drugs like phenytoin and valproate in some cases. This suggests potential therapeutic applications for related compounds in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).

Chemical Transformations and Reactivity

The reactivity of chlorophenyl and furanyl moieties in various chemical environments has been investigated. For example, the oxidation of 3-(4-chlorophenylsulfanyl)-2-methylnaphtho[1,2-b]furan resulted in compounds with potential for further chemical manipulation, indicating the versatility of these functional groups in synthesis and chemical transformations (Choi, Seo, Son, & Lee, 2008).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c21-19-3-1-2-15(12-19)6-9-20(23)22-13-16-4-7-17(8-5-16)18-10-11-24-14-18/h1-5,7-8,10-12,14H,6,9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHGXWZVOIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide

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